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Compound of Interest

Compound Name: FBPase-IN-1

Cat. No.: B120573

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical enzyme that functions as a rate-limiting
step in gluconeogenesis, the metabolic pathway responsible for producing glucose from non-
carbohydrate sources.[1][2] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-
6-phosphate.[3][4] In metabolic conditions such as type 2 diabetes, excessive hepatic FBPase-
1 activity contributes to hyperglycemia.[3][5] Conversely, in many types of cancer, metabolic
reprogramming often leads to a reliance on glycolysis (the Warburg effect), and the role of
FBPase-1 can be complex, sometimes acting as a tumor suppressor by opposing glycolysis.[5]

[6]

FBPase-IN-1 is a potent, cell-permeable, allosteric inhibitor of FBPase-1.[7] It functions by
competing at the AMP allosteric binding site, effectively mimicking the natural inhibitory
regulation of the enzyme.[3][5] Its ability to specifically target FBPase-1 makes it an invaluable
tool for researchers in metabolism, diabetes, and oncology to investigate the physiological and
pathological roles of gluconeogenesis.

Mechanism of Action

FBPase-IN-1 is a benzoxazole benzenesulfonamide compound that allosterically inhibits
FBPase-1.[1][3] The enzyme's activity is naturally regulated by cellular energy levels, with AMP
being a key allosteric inhibitor.[5] FBPase-IN-1 binds to this same AMP site, inducing a
conformational change in the enzyme that reduces its catalytic activity.[3][5] This leads to a
decrease in the rate of fructose-1,6-bisphosphate hydrolysis, thereby inhibiting the overall flux
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of the gluconeogenic pathway. This targeted inhibition allows for the study of downstream
metabolic consequences in cells and animal models.[8]

Key Quantitative Data

The following tables summarize the key inhibitory concentrations and solubility for FBPase-IN-
1.

Table 1: Inhibitory Activity of FBPase-IN-1

Parameter Value System Reference
Human FBPase-1

ICso 3.4 uyM _ o [31[7]
Enzymatic Activity
Human FBPase-1

Ki 1.1 M . [1](3]
Enzymatic Activity

Glucose Production in
ICso0 6.6 uM [3]
Rat Hepatoma Cells

Table 2: Solubility of FBPase-IN-1

Solvent Concentration Reference
DMSO 14 - 100 mg/mL [31[7]
DMF 20 mg/mL [3]

Experimental Protocols
Protocol 1: In Vitro FBPase-1 Enzyme Inhibition Assay

This protocol describes a coupled enzyme assay to measure the inhibitory effect of FBPase-
IN-1 on purified FBPase-1 enzyme activity. The production of fructose-6-phosphate is coupled
to the reduction of NADP*, which can be monitored spectrophotometrically.[1]

Materials:
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e Purified human FBPase-1 enzyme

 FBPase-IN-1

o Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCI, 10 uM EDTA
e Fructose-1,6-bisphosphate (F-1,6-BP)

e Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate
dehydrogenase (G6PDH)

e NADP*

e 96-well UV-transparent plate

o Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:

o Prepare FBPase-IN-1 Stock Solution: Prepare a 10 mM stock solution of FBPase-IN-1 in
100% DMSO.

» Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing F-1,6-BP,
NADP+*, PGI, and G6PDH. The final concentrations in the well should be optimized, but
typical ranges are 50-100 uM for F-1,6-BP and 200-400 uM for NADP*, with excess coupling
enzymes.

 Serial Dilution of Inhibitor: Create a serial dilution of FBPase-IN-1 in a separate 96-well
plate. Dilute the 10 mM stock in Assay Buffer to achieve final concentrations ranging from 0.1
MM to 100 uM in the assay. Remember to include a DMSO-only vehicle control.

o Assay Plate Setup:
o Add 10 puL of diluted FBPase-IN-1 or vehicle control to each well.

o Add 80 puL of the Reagent Mix to each well.
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« Initiate Reaction: Add 10 pL of a pre-diluted solution of FBPase-1 enzyme to each well to
start the reaction.

e Measure Absorbance: Immediately place the plate in the spectrophotometer and measure
the increase in absorbance at 340 nm every minute for 20-30 minutes at 22°C. The rate of
NADPH production is proportional to FBPase-1 activity.

o Data Analysis: Calculate the initial reaction velocity (Vo) for each concentration of the
inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and fit
the data to a dose-response curve to determine the I1Cso value.

Workflow: In Vitro FBPase-1 Inhibition Assay
Preparation

Prepare Reagent Master Mix
(Substrate, NADP+, Coupling Enzymes)

Prepare FBPase-IN-1
Stock (10 mM in DMSO)

Create Serial Dilutions
(e.g., 0.1 uM - 100 pM)

Assay: Execution

Add Diluted Inhibitor/
Vehicle to 96-well plate

Add Reagent Master Mix

Add FBPase-1 Enzyme
to Initiate Reaction

Data Acquisit‘i;)n & Analysis

Measure Absorbance at 340 nm
(Kinetic Read)

.

| Calculate Reaction Velocities |

:

Plot Dose-Response Curve
and Calculate IC50

Click to download full resolution via product page

Caption: Workflow for determining the 1Cso of FBPase-IN-1 in vitro.

Protocol 2: Cellular Glucose Production Assay
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This protocol is designed to measure the effect of FBPase-IN-1 on gluconeogenesis in a

cellular context, using a cell line capable of glucose production, such as the H4IIE rat

hepatoma cell line.[1][3]

Materials:

HA4IIE rat hepatoma cells (or similar)

Cell culture medium (e.g., DMEM) with 10% FBS

Glucose-free DMEM supplemented with gluconeogenic precursors (e.g., 10 mM sodium
lactate, 1 mM sodium pyruvate)

FBPase-IN-1

Phosphate-Buffered Saline (PBS)

Glucose assay kit (e.g., glucose oxidase-based)

Cell lysis buffer for protein quantification (e.g., RIPA buffer)

BCA protein assay kit

24-well cell culture plates

Procedure:

Cell Seeding: Seed H4IIE cells in a 24-well plate at a density that will result in ~90%
confluency on the day of the experiment. Culture overnight.

Starvation: The next day, gently wash the cells twice with warm PBS to remove existing
glucose.

Treatment: Replace the medium with glucose-free DMEM containing lactate and pyruvate.
Add FBPase-IN-1 at various final concentrations (e.g., O, 1, 3, 6.6, 10, 30 uM). Ensure the
final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Incubation: Incubate the cells for 3-4 hours at 37°C in a COz incubator.
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o Sample Collection: After incubation, carefully collect a sample of the culture medium from
each well for glucose measurement.

e Cell Lysis: Wash the remaining cells in the wells with ice-cold PBS. Lyse the cells with lysis
buffer and collect the lysate for protein quantification.

e Glucose Measurement: Measure the glucose concentration in the collected media samples
using a commercial glucose assay kit according to the manufacturer's instructions.

o Protein Quantification: Determine the total protein concentration in each cell lysate using a
BCA assay.

o Data Analysis: Normalize the glucose concentration in the medium to the total protein
content of the corresponding well. This accounts for any differences in cell number. Plot the
normalized glucose production against the inhibitor concentration to determine the dose-
dependent effect of FBPase-IN-1 on cellular gluconeogenesis.

Protocol 3: Western Blot for FBPase-1 and HIF-1a
Expression

This protocol can be used to assess how inhibition of FBPase-1 activity might affect the
expression of key metabolic proteins. FBPase-1 has been shown to interact with and inhibit
Hypoxia-Inducible Factor 1-alpha (HIF-1a), a key regulator of the glycolytic phenotype in
cancer.[5][6]

Materials:

e Cancer cell line of interest (e.g., breast, kidney)

e Cell culture medium and supplements

e FBPase-IN-1

o RIPA lysis buffer with protease and phosphatase inhibitors

o SDS-PAGE gels, running buffer, and transfer buffer
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e PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-FBPase-1, anti-HIF-1a, anti-B-actin (loading control)

o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them
with the desired concentration of FBPase-IN-1 (e.g., 10 uM) or vehicle (DMSO) for a
specified time (e.g., 24 hours).

o Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the
cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the
supernatant containing the protein.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 pg) from each
sample with Laemmli sample buffer and boil for 5 minutes.

o SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the
proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at
4°C.
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o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

» Detection: Apply ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system.

e Analysis: Quantify the band intensity for FBPase-1, HIF-1a, and (3-actin. Normalize the
intensity of the target proteins to the loading control (B-actin) to compare expression levels
between treated and untreated samples.

Signaling Pathway Diagram
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Caption: FBPase-IN-1 inhibits FBPase-1, a key enzyme in gluconeogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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